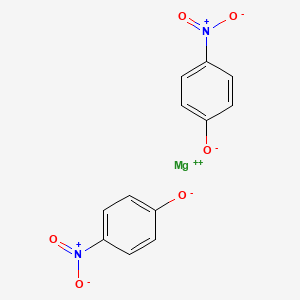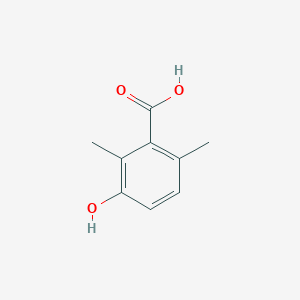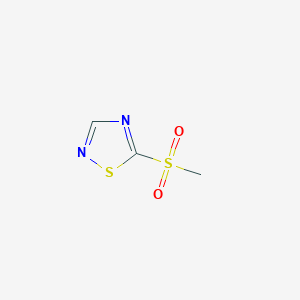
(E)-tert-butyl 2-ethylidenehydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is a complex organic compound with a unique structure that includes both hydrazine and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate typically involves the reaction of 2-methyl-2-propanol with ethylidenehydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propanol: A simpler alcohol with similar structural features but lacking the hydrazine and ester groups.
Ethylidenehydrazinecarboxylate: Contains the hydrazine and ester groups but lacks the 2-methyl-2-propanyl moiety.
Uniqueness
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-ethylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5- |
Clé InChI |
ZBGYLPFQGRHLKR-YVMONPNESA-N |
SMILES isomérique |
C/C=N\NC(=O)OC(C)(C)C |
SMILES canonique |
CC=NNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)







![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)



![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)

